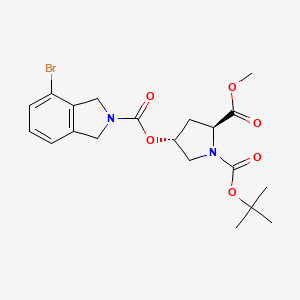

O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate

Description

O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine-based compound with a complex substituent at the 4-position. Its structure features a tert-butyl ester at the O1 position, a methyl ester at O2, and a (2S,4R) stereochemical configuration. The 4-position is substituted with a 4-bromoisoindoline-2-carbonyloxy group, which introduces steric and electronic effects critical to its reactivity and applications in pharmaceutical synthesis .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-bromo-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrN2O6/c1-20(2,3)29-19(26)23-10-13(8-16(23)17(24)27-4)28-18(25)22-9-12-6-5-7-15(21)14(12)11-22/h5-7,13,16H,8-11H2,1-4H3/t13-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJGXAPGOCEJID-CJNGLKHVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)N2CC3=C(C2)C(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC(=O)N2CC3=C(C2)C(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201104354 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[[(4-bromo-1,3-dihydro-2H-isoindol-2-yl)carbonyl]oxy]-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201104354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923590-97-0 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[[(4-bromo-1,3-dihydro-2H-isoindol-2-yl)carbonyl]oxy]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923590-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[[(4-bromo-1,3-dihydro-2H-isoindol-2-yl)carbonyl]oxy]-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201104354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a diester.

Introduction of the Bromoisoindoline Moiety: The bromoisoindoline group can be introduced through a nucleophilic substitution reaction using a bromoisoindoline derivative.

Protection of Carboxyl Groups: The carboxyl groups are protected using tert-butyl and methyl groups to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, compounds similar to O1-tert-butyl O2-methyl have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that modifications in the bromoisoindoline structure can enhance cytotoxicity against specific cancer cell lines, suggesting that O1-tert-butyl O2-methyl could be a valuable candidate for further development in cancer therapy .

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory activity. Research on related compounds suggests that they can inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases. The interaction of the bromoisoindoline moiety with biological targets involved in inflammation pathways presents an opportunity for developing new anti-inflammatory agents .

Synthesis of Complex Molecules

O1-tert-butyl O2-methyl serves as an important intermediate in the synthesis of more complex organic molecules. Its dicarboxylate functionality allows for nucleophilic substitutions and esterification reactions, which are essential in constructing multi-functionalized compounds. For example, it can be utilized in the synthesis of novel heterocycles or as a building block for pharmaceuticals .

Development of New Synthetic Pathways

The compound's unique reactivity profile enables the exploration of new synthetic methodologies. Researchers have been investigating its potential in asymmetric synthesis, where the stereochemistry of the product is crucial. The chirality introduced by the pyrrolidine framework can lead to enantiomerically enriched products, which are highly sought after in drug development .

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of O1-tert-butyl O2-methyl on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis. This study highlights the compound's potential as an anticancer agent and warrants further investigation into its mechanism of action .

Case Study: Anti-inflammatory Mechanism Exploration

In another study focusing on anti-inflammatory effects, O1-tert-butyl O2-methyl was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound demonstrated a decrease in nitric oxide production and pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its role as a modulator of inflammatory responses .

Mechanism of Action

The mechanism of action of O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context in which the compound is used, but it may involve inhibition or activation of target proteins, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a pyrrolidine-1,2-dicarboxylate backbone with several analogs, differing primarily in substituents at the 4-position. Below is a comparative analysis of key analogs:

Key Research Findings

Substituent Effects on Reactivity and Bioactivity

- Halogenated Derivatives: The brominated isoindoline substituent in the target compound enhances binding affinity to hydrophobic enzyme pockets compared to non-halogenated analogs (e.g., benzyloxy or cyano derivatives) . The additional fluoro group in CAS 2021256-19-7 further improves target selectivity due to halogen bonding .

- Stereochemical Influence : The (2S,4R) configuration in the target compound optimizes spatial alignment with enzymatic active sites, as shown in comparative NMR studies of similar compounds (e.g., chemical shift variations in regions A and B of analogs vs. Rapa) .

Biological Activity

O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate is a complex organic compound notable for its unique pyrrolidine structure and potential biological activities. Its molecular formula is CHBrNO, with a molecular weight of approximately 487.32 g/mol. This compound has garnered attention in medicinal chemistry, particularly for its implications in neurological and inflammatory conditions.

Chemical Structure and Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through a cyclization reaction involving an appropriate amine and diester.

- Introduction of the Bromoisoindoline Moiety : This can be done via nucleophilic substitution using a bromoisoindoline derivative.

- Protection of Carboxyl Groups : The carboxyl groups are protected using tert-butyl and methyl groups to prevent unwanted reactions during subsequent synthetic steps.

Biological Activity Overview

Research indicates that compounds similar to O1-tert-butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate exhibit various biological activities, including:

- Antioxidant Properties : The compound may possess antioxidant capabilities, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Given its structural characteristics, it may have applications in neuroprotection, particularly in neurodegenerative disorders.

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative stress markers in cultured cells, suggesting its potential as an antioxidant agent.

- Anti-inflammatory Mechanism : In vitro experiments showed that O1-tert-butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate inhibited the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides.

- Neuroprotection : Research involving neuronal cell lines indicated that treatment with this compound led to decreased levels of apoptotic markers following exposure to neurotoxic agents.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of O1-tert-butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate is crucial for evaluating its therapeutic potential. Preliminary data suggest:

- Absorption : High probability of human intestinal absorption.

- Blood-Brain Barrier Penetration : Moderate likelihood of crossing the blood-brain barrier.

- Toxicity Profiles : Low acute toxicity with no significant carcinogenic properties observed in preliminary assays.

Q & A

Basic Research Questions

Q. What synthetic strategies improve the yield and enantiomeric excess of this compound?

- Methodology : Multi-step synthesis involving tert-butyl and methyl ester protection, followed by coupling reactions. For example:

- Use di-tert-butyl dicarbonate for introducing the tert-butoxycarbonyl (Boc) group under basic conditions (e.g., N-ethyl-N,N-diisopropylamine in 1,4-dioxane at 0–20°C) .

- Optimize the coupling of 4-bromoisoindoline-2-carbonyl chloride to the pyrrolidine scaffold using activating agents like HATU or DCC in anhydrous DMF .

- Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can purification challenges (e.g., diastereomer separation) be addressed?

- Methodology :

- Employ flash column chromatography with gradients of ethyl acetate/hexane (e.g., 1:6 to 1:3) to resolve stereoisomers .

- Use preparative HPLC with chiral stationary phases (e.g., amylose-based columns) for enantiomeric resolution .

- Recrystallization from ethanol/water mixtures enhances purity by exploiting differential solubility of stereoisomers .

Q. What analytical techniques confirm stereochemical integrity?

- Methodology :

- X-ray crystallography for unambiguous assignment of (2S,4R) configuration, as demonstrated in related pyrrolidine derivatives .

- NMR spectroscopy : Compare coupling constants (e.g., ) and NOESY correlations to validate spatial arrangement of substituents .

- Chiral HPLC : Retention time alignment with authentic standards or enantiomerically pure intermediates .

Advanced Research Questions

Q. How does the 4-bromoisoindoline-2-carbonyl group influence biological activity compared to other substituents?

- Methodology :

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents like 4-fluoro ( ) or trifluoromethyl () groups.

- Evaluate enzyme inhibition (e.g., kinases or proteases) via kinetic assays. For example, fluorinated pyrrolidines in showed selective inhibition of metabolic enzymes .

- Use molecular docking to compare binding interactions of substituents with target proteins (e.g., PDB structures) .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodology :

- DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify steric/electronic effects of the tert-butyl and bromoisoindoline groups .

- Molecular dynamics simulations to assess solvation effects in polar aprotic solvents (e.g., DMF or THF) .

- Predict collision cross-sections (CCS) using tools like MOBCAL to correlate with mass spectrometry data .

Q. How can this compound serve as a precursor for radiolabeled probes?

- Methodology :

- Introduce or isotopes via late-stage fluorination or methylation. For example:

- Replace the bromine atom with using Cu-mediated radiofluorination (similar to ) .

- Use -methyl iodide to label the methyl ester group under basic conditions .

- Validate radiochemical purity via radio-HPLC and assess biodistribution in preclinical models.

Contradictions and Resolutions

- Stereochemical Assignments : uses X-ray crystallography for definitive configuration, while some studies rely on NMR/NOESY, which may have ambiguities. Resolution: Cross-validate with multiple techniques.

- Synthetic Routes : uses Boc protection in 1,4-dioxane, whereas employs anhydrous DMF for coupling. Rationale: Solvent choice depends on reagent compatibility and reaction scale.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.